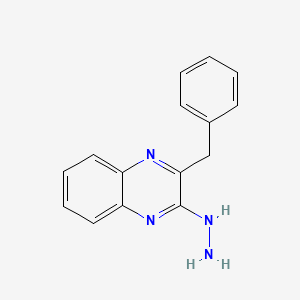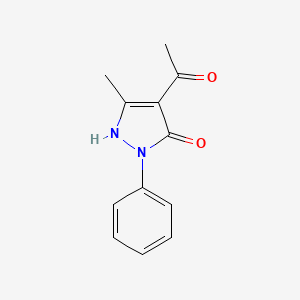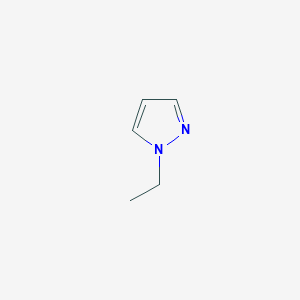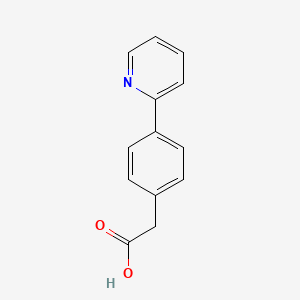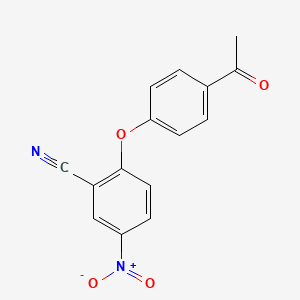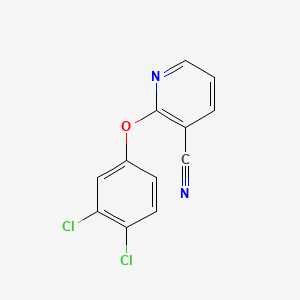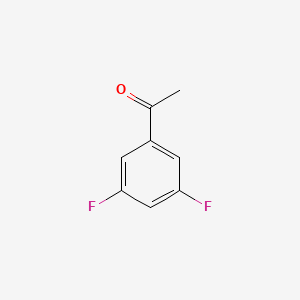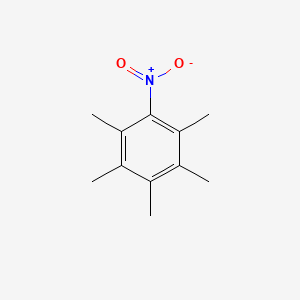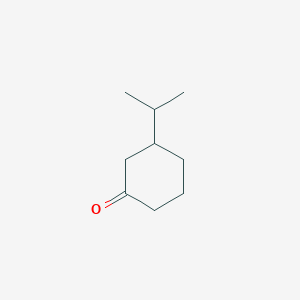
3-Isopropylcyclohexanone
Descripción general
Descripción
3-Isopropylcyclohexanone is a compound with the molecular formula C9H16O . It has a molecular weight of 140.22 g/mol . The compound is also known by other names such as 3-propan-2-ylcyclohexan-1-one and 3-Isopropyl-cyclohexanon .
Molecular Structure Analysis
The InChI representation of 3-Isopropylcyclohexanone isInChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3 . The Canonical SMILES representation is CC(C)C1CCCC(=O)C1 . These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Isopropylcyclohexanone has a molecular weight of 140.22 g/mol . It has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The topological polar surface area is 17.1 Ų . The heavy atom count is 10 . The compound has a complexity of 127 .Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicology
One study investigated the metabolism of isopropylcyclohexane, a compound structurally related to 3-isopropylcyclohexanone. This research focused on male Fischer 344 rats, revealing the production of various metabolites and indicating moderate proximal tubular damage, similar to that caused by acyclic, branched-chain hydrocarbons (Henningsen et al., 1988).
Chemical Synthesis and Catalysis
Another study explored the hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol, a process related to the synthesis of 3-isopropylcyclohexanone. This was achieved using activated carbon-supported rhodium catalysts in supercritical carbon dioxide, showing higher yields and reaction rates compared to traditional methods (Hiyoshi et al., 2012).
Biotransformation Using Fungi
Research on biotransformation used anthracnose fungi as biocatalysts to reduce 4-propylcyclohexanone and 4-isopropylcyclohexanone to their corresponding cis- and trans-alcohols. The study demonstrated high stereoselectivity in the production of these alcohols, highlighting the potential of fungi in chemical transformations (Okamura et al., 2000).
Organic Synthesis
A synthesis study used 4-isopropylcyclohexanone as a starting material for the stereoselective synthesis of (-)-erythrodiene. This involved a series of reactions including methoxycarbonylation and radical cascade processes, emphasizing the utility of 3-isopropylcyclohexanone in complex organic syntheses (Lachia et al., 2005).
Propiedades
IUPAC Name |
3-propan-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFBXUKVORMWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336231 | |
| Record name | 3-isopropylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylcyclohexanone | |
CAS RN |
23396-36-3 | |
| Record name | 3-isopropylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



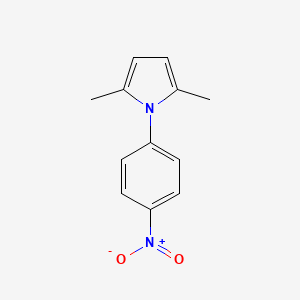
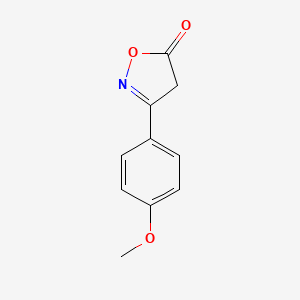
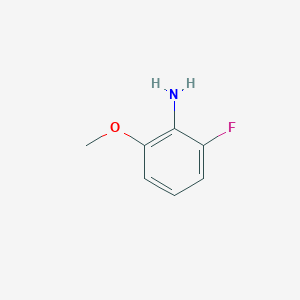
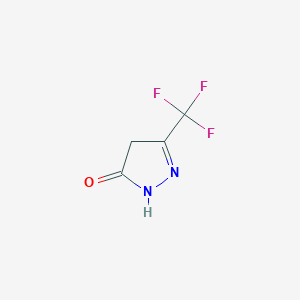
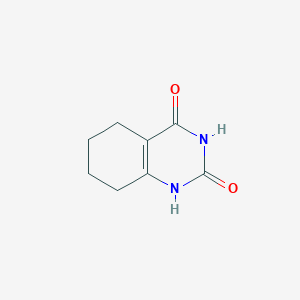
![(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1297494.png)
